molecular formula C15H17N7O4 B2965710 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide CAS No. 450346-14-2

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide

Numéro de catalogue: B2965710
Numéro CAS: 450346-14-2
Poids moléculaire: 359.346
Clé InChI: ANECHBGHLAAKIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a hydrazinyl linker and a substituted pyrimidine ring. The compound’s structure integrates a 6-amino-5-nitropyrimidin-4-yl group, a hydrazine-derived chain, and a 3,4-dimethylbenzamide moiety. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting enzymes or receptors via hydrogen bonding and π-π interactions .

Propriétés

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O4/c1-8-3-4-10(5-9(8)2)15(24)17-6-11(23)20-21-14-12(22(25)26)13(16)18-7-19-14/h3-5,7H,6H2,1-2H3,(H,17,24)(H,20,23)(H3,16,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANECHBGHLAAKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide is a complex organic compound with notable biological activity. Its unique structural features suggest potential applications in pharmacology, particularly in antiviral and anticancer therapies. This article will explore its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide is C15H17N7O4C_{15}H_{17}N_{7}O_{4} with a molecular weight of 359.34 g/mol. The compound features a hydrazine moiety linked to a benzamide structure, which is further connected to a pyrimidine ring substituted with an amino and nitro group. These functional groups are crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H17N7O4
Molecular Weight359.34 g/mol
Density1.442 g/cm³ (Predicted)
Boiling Point594.3 °C (Predicted)
Acid Dissociation ConstantpKa ≈ 10.41 (Predicted)

Antiviral Properties

Research indicates that N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide exhibits significant antiviral activity, particularly against HIV. Its structural components enable it to inhibit viral replication by interfering with viral proteins essential for the viral life cycle. Preliminary studies have shown that compounds with similar structures can effectively inhibit HIV replication pathways, suggesting that this compound may also possess similar capabilities .

Antitumor Activity

In addition to its antiviral properties, there is emerging evidence of the compound's potential antitumor activity. Compounds with structural similarities have been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, studies involving nitro-substituted compounds indicate that they can stop the proliferation of cancer cells in vitro . The specific mechanisms by which N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide exerts its antitumor effects require further investigation.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in disease progression. It is hypothesized that the hydrazine and pyrimidine components may facilitate binding to target molecules, thereby disrupting their normal function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide, a comparison with structurally related compounds is beneficial.

Compound NameStructural FeaturesBiological Activity
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide Hydrazine linked to benzamide and pyrimidinePotential antiviral activity
Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide Similar hydrazine and pyrimidine structureAntiviral potential
4-Amino-N-(4-nitrophenyl)sulfonylbenzamide Sulfonamide group enhances interactionStrong HIV inhibitory effects
N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamide Pyrimidine core with carboxamide functionalityInvestigated for antiviral properties

The distinct combination of functional groups in N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide may provide unique mechanisms of action compared to these similar compounds.

Study on Antiviral Activity

In a study conducted on various derivatives of hydrazine-based compounds, it was found that those resembling N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide exhibited significant inhibition of HIV replication in vitro. The study highlighted the importance of the nitro group in enhancing antiviral activity and suggested further development of this compound as a potential therapeutic agent against HIV.

Study on Antitumor Activity

Another research project focused on the cytotoxic effects of nitro-substituted compounds on lung cancer cell lines demonstrated promising results. Compounds similar to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide showed higher efficacy in 2D cell culture assays compared to 3D models, indicating their potential as antitumor agents .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophores: hydrazide/hydrazone linkages , pyrimidine/benzimidazole cores , and substituted benzamide groups . Below is a comparative analysis with key examples from the literature.

Hydrazide-Pyrimidine Derivatives
Compound Name Key Structural Features Synthesis Yield Biological Activity (if reported) Reference
N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide 6-Nitro-pyrimidine, hydrazinyl-oxoethyl, dimethylbenzamide Not reported Not specified
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Pyrimidine-benzooxazinone hybrid 70–80% Anticancer (in vitro)
N’-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene-2/4-substituted hydrazides Hydrazone-pyrazole conjugates 65–85% Anticonvulsant

Key Observations :

Benzamide-Hydrazine Conjugates
Compound Name Key Structural Features Synthesis Yield Biological Activity (if reported) Reference
N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide - N-(3-nitrophenyl)acetamide (BK) Benzimidazole-hydrazide-acetamide hybrid 75–80% Anti-inflammatory
N-(2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-N,N-dimethyloctadecan-1-ammonium bromide (3d) Indole-hydrazide-ammonium hybrid 70–75% Antimicrobial

Key Observations :

  • The target compound lacks the indole/benzimidazole systems seen in 3d and BK, which are critical for π-stacking in antimicrobial/anti-inflammatory activities .
  • Its 3,4-dimethylbenzamide group may confer lipophilicity, improving membrane permeability compared to polar hydroxyacetohydrazide derivatives .
Pyrimidine-Urea/Thiazole Hybrids
Compound Name Key Structural Features Synthesis Yield Biological Activity (if reported) Reference
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) Thiazole-urea-hydrazone hybrid 70.7% Kinase inhibition (hypothetical)
Chiral pyrrolidinesulphonamide Mannich bases (16a-16i) Pyrrolidine-sulphonamide-imidazole hybrids 60–75% Antibacterial/Antifungal

Key Observations :

  • Urea/thiazole hybrids (e.g., 1f) exhibit higher polarity due to urea/trifluoromethyl groups, contrasting with the target compound’s nitro-dimethylbenzamide system .
  • The absence of a sulphonamide or Mannich base in the target compound suggests divergent mechanisms of action compared to antimicrobial agents like 16a-16i .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.